6''-Malonylastragalin 6''-Malonylastragalin See also: Moringa oleifera leaf (part of).
Brand Name: Vulcanchem
CAS No.: 81149-02-2
VCID: VC21344367
InChI: InChI=1S/C24H22O14/c25-10-3-1-9(2-4-10)22-23(19(32)17-12(27)5-11(26)6-13(17)36-22)38-24-21(34)20(33)18(31)14(37-24)8-35-16(30)7-15(28)29/h1-6,14,18,20-21,24-27,31,33-34H,7-8H2,(H,28,29)/t14-,18-,20+,21-,24+/m1/s1
SMILES: C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
Molecular Formula: C24H22O14
Molecular Weight: 534.4 g/mol

6''-Malonylastragalin

CAS No.: 81149-02-2

Cat. No.: VC21344367

Molecular Formula: C24H22O14

Molecular Weight: 534.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6''-Malonylastragalin - 81149-02-2

CAS No. 81149-02-2
Molecular Formula C24H22O14
Molecular Weight 534.4 g/mol
IUPAC Name 3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
Standard InChI InChI=1S/C24H22O14/c25-10-3-1-9(2-4-10)22-23(19(32)17-12(27)5-11(26)6-13(17)36-22)38-24-21(34)20(33)18(31)14(37-24)8-35-16(30)7-15(28)29/h1-6,14,18,20-21,24-27,31,33-34H,7-8H2,(H,28,29)/t14-,18-,20+,21-,24+/m1/s1
Standard InChI Key XEXCLTHHXIWUHO-UJKBSQBPSA-N
Isomeric SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O
SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O

Chemical Structure and Properties

6''-Malonylastragalin is a glycosylated derivative of kaempferol with a malonyl group attached at the 6'' position of the glycoside. The core structure contains a flavonol skeleton with hydroxyl groups at positions 5, 7, and 4', characteristic of kaempferol.

Chemical Identity

The chemical and physical properties of 6''-Malonylastragalin provide essential information for understanding its biological behavior and potential applications.

Table 1: Chemical Identity and Basic Properties of 6''-Malonylastragalin

PropertyValue
Chemical FormulaC24H22O14
Molecular Weight534.4 g/mol
CAS Number81149-02-2
HMDB IDHMDB0037434
ChEBI IDCHEBI:142248
Exact Mass534.10095537 Da

6''-Malonylastragalin possesses numerous synonyms in scientific literature, including its systematic IUPAC name: 3-[[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid .

Physicochemical Properties

The compound's physical and chemical properties influence its solubility, bioavailability, and potential interactions with biological systems.

Table 2: Physicochemical Properties of 6''-Malonylastragalin

PropertyValueSignificance
XLogP3-AA0.4Moderate lipophilicity
Hydrogen Bond Donor Count7High potential for hydrogen bonding
Hydrogen Bond Acceptor Count14Significant potential for intermolecular interactions
Rotatable Bond Count8Moderate molecular flexibility

These properties indicate that 6''-Malonylastragalin has moderate lipophilicity with a XLogP3-AA value of 0.4, suggesting potential for both aqueous solubility and membrane permeability . The high number of hydrogen bond donors (7) and acceptors (14) indicates significant potential for intermolecular interactions, which may influence its binding capacity to proteins and biological receptors .

Natural Sources and Occurrence

6''-Malonylastragalin has been documented in several plant species, with significant concentrations identified in specific genera.

Plant Sources

The compound has been reported in various plant species, notably:

  • Rubus adenotrichos (Tropical blackberry) - A member of the Rosaceae family native to Central America

  • Equisetum species (Horsetails) - Ancient vascular plants with jointed stems

  • Potentially present in Mulberry (Morus species) - As indicated by metabolomic studies

The presence of 6''-Malonylastragalin in these taxonomically diverse plant groups suggests its widespread distribution in the plant kingdom and potential ecological significance.

Biosynthetic Origin

6''-Malonylastragalin is synthesized through the flavonoid biosynthetic pathway, with astragalin (kaempferol-3-O-glucoside) serving as the precursor. The malonylation at the 6'' position of the glucose moiety likely occurs via a malonyl-CoA-dependent acyltransferase enzyme, though specific details of the biosynthetic enzymes involved in malonylation remain largely uncharacterized in many plant species.

Biochemical Classification and Relationships

6''-Malonylastragalin belongs to several biochemical classification groups, providing context for understanding its biological functions.

Chemical Classification

Table 3: Biochemical Classification of 6''-Malonylastragalin

Classification LevelCategory
Primary ClassFlavonoids
SubclassFlavonol glycosides
Specific TypeMalonylated flavonol glycoside
Structural RelationKaempferol derivative
Functional Group FeatureMalonyl ester at 6'' position

As indicated in the search results, 6''-Malonylastragalin is functionally related to kaempferol and classified as a 7-hydroxyflavonol . The compound represents an acylated glycoside derivative where the glucose moiety is modified with a malonyl group.

Related Compounds

6''-Malonylastragalin exists within a family of structurally related compounds that share similar core structures but differ in their glycosylation or acylation patterns:

  • Astragalin (Kaempferol-3-O-glucoside) - The non-malonylated parent compound

  • (3''-Apiosyl-6''-malonyl)astragalin - A more complex derivative with an additional apiosyl group

  • Kaempferol 3-rhamnosyl-(1->6)-glucosyl-(1->6)-galactoside - A related kaempferol triglycoside

  • 6''-Acetylhyperin 7-rhamnoside - A different acylated flavonoid glycoside

This structural diversity highlights the complexity of flavonoid metabolism in plants and suggests specific roles for the various derivatives in plant biochemistry.

Metabolomic Research Findings

Recent metabolomic studies have provided insights into the biological significance of 6''-Malonylastragalin, particularly in response to environmental stressors.

Comparison with Other Stress-Responsive Metabolites

Table 4: Stress-Responsive Metabolites in Comparison with 6''-Malonylastragalin

MetaboliteResponse to Drought StressVIP ScorePotential Role
6''-MalonylastragalinDifferential expressionHighAntioxidant defense
Kaempferol 3-rhamnosyl-(1->6)-glucosyl-(1->6)-galactosideSignificant increase5.97Stress signaling
Epothilone ASignificant increase5.55Cell protection
Neryl rhamnosyl-glucosideSignificant increase7.17Osmotic regulation

The differential response of these metabolites suggests complex metabolic reprogramming in plants under drought stress conditions, with flavonoids like 6''-Malonylastragalin potentially serving protective functions .

Analytical Identification Methods

The identification and quantification of 6''-Malonylastragalin in plant materials and biological samples typically involve chromatographic and spectroscopic techniques.

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) represents the most common approach for analyzing 6''-Malonylastragalin. The compound's characteristic UV absorption spectrum, reflecting its flavonoid structure, facilitates its detection by DAD, while MS provides additional structural confirmation.

Mass Spectrometric Identification

Mass spectrometric analysis is particularly valuable for confirming the identity of 6''-Malonylastragalin, with its exact mass of 534.10095537 Da serving as a key identifier . Fragment ions corresponding to the loss of the malonyl group (-86 Da) and subsequent fragmentation of the glycosidic bond provide characteristic patterns for confirmation.

Future Research Directions

The current understanding of 6''-Malonylastragalin remains incomplete, with several aspects warranting further investigation.

Biosynthetic Pathway Elucidation

The specific enzymes responsible for the malonylation of astragalin to form 6''-Malonylastragalin remain largely uncharacterized in many plant species. Molecular and biochemical studies targeting these acyltransferases would enhance our understanding of flavonoid metabolism.

Biological Activity Assessment

Comprehensive studies evaluating the biological activities of 6''-Malonylastragalin, including antioxidant capacity, anti-inflammatory potential, and possible anticancer properties, would provide valuable insights into its pharmacological significance.

Role in Plant Stress Response

Further investigation of the specific functions of 6''-Malonylastragalin in plant stress response, including its potential role in drought tolerance, would contribute to our understanding of plant adaptation mechanisms and could inform strategies for improving crop resilience.

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